molecular formula C17H15N3O4 B2412635 2-(4-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide CAS No. 880791-70-8

2-(4-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B2412635
CAS No.: 880791-70-8
M. Wt: 325.324
InChI Key: MGZYZJRGXUQGEV-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is an organic compound that features a complex structure with multiple functional groups. It is characterized by the presence of a methoxyphenoxy group, a phenyl group, and an oxadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

  • Attachment of the Phenyl Group: : The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.

  • Formation of the Acetamide Linkage: : The acetamide linkage is typically formed by reacting an amine with an acyl chloride or anhydride. In this case, the amine derived from the oxadiazole ring is reacted with 2-(4-methoxyphenoxy)acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The phenyl and methoxyphenoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like sulfuryl chloride (SO₂Cl₂).

Major Products

    Oxidation: Formation of 4-hydroxyphenoxy or 4-formylphenoxy derivatives.

    Reduction: Formation of amine derivatives from the oxadiazole ring.

    Substitution: Halogenated derivatives of the phenyl or methoxyphenoxy groups.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to its unique structural features.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Material Science:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenoxy)-N-(4-phenyl-1,2,5-thiadiazol-3-yl)acetamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    2-(4-methoxyphenoxy)-N-(4-phenyl-1,2,5-triazol-3-yl)acetamide: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

2-(4-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity compared to its thiadiazole and triazole analogs. This uniqueness can lead to different biological activities and applications.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-22-13-7-9-14(10-8-13)23-11-15(21)18-17-16(19-24-20-17)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZYZJRGXUQGEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=NON=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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